molecular formula C16H26N2O2S B4444740 1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

Cat. No.: B4444740
M. Wt: 310.5 g/mol
InChI Key: FOYGJUDSRUYWSO-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a 3-methylphenyl ring and a piperidin-1-yl propyl chain

Preparation Methods

The synthesis of 1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenylamine and 3-(piperidin-1-yl)propylamine.

    Formation of Methanesulfonyl Chloride: Methanesulfonyl chloride is prepared by reacting methanesulfonic acid with thionyl chloride.

    Coupling Reaction: The methanesulfonyl chloride is then reacted with 3-methylphenylamine to form 3-methylphenyl methanesulfonamide.

    Final Coupling: The 3-methylphenyl methanesulfonamide is then coupled with 3-(piperidin-1-yl)propylamine under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

Scientific Research Applications

1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The piperidin-1-yl propyl chain may enhance binding affinity and selectivity towards specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(3-methylphenyl)-N’-[3-(piperidin-1-yl)propyl]urea: This compound has a urea group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.

    1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]carbamate: The carbamate group in this compound imparts different pharmacokinetic properties compared to the sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-15-7-5-8-16(13-15)14-21(19,20)17-9-6-12-18-10-3-2-4-11-18/h5,7-8,13,17H,2-4,6,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYGJUDSRUYWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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